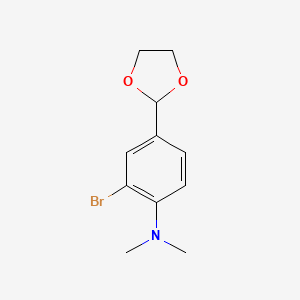
2-bromo-4-(1,3-dioxolan-2-yl)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4-(1,3-dioxolan-2-yl)-N,N-dimethylaniline is an organic compound that belongs to the class of brominated anilines. This compound is characterized by the presence of a bromine atom at the 2-position, a 1,3-dioxolane ring at the 4-position, and two methyl groups attached to the nitrogen atom of the aniline moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-(1,3-dioxolan-2-yl)-N,N-dimethylaniline typically involves the bromination of 4-(1,3-dioxolan-2-yl)-N,N-dimethylaniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-(1,3-dioxolan-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted anilines with various functional groups.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include the corresponding aniline derivatives.
Scientific Research Applications
2-bromo-4-(1,3-dioxolan-2-yl)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-4-(1,3-dioxolan-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets. The bromine atom and the dioxolane ring play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-(1,3-dioxolan-2-yl)pyridine
- 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole
Uniqueness
2-bromo-4-(1,3-dioxolan-2-yl)-N,N-dimethylaniline is unique due to the presence of the N,N-dimethyl group, which enhances its lipophilicity and affects its binding properties. This makes it distinct from other similar compounds that may lack the dimethyl substitution.
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
2-bromo-4-(1,3-dioxolan-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C11H14BrNO2/c1-13(2)10-4-3-8(7-9(10)12)11-14-5-6-15-11/h3-4,7,11H,5-6H2,1-2H3 |
InChI Key |
BJDVGFOYCFRKFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C2OCCO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















